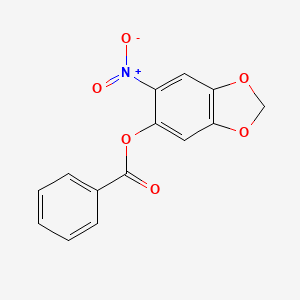
10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This specific compound is characterized by the presence of a spirocyclic structure, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure is synthesized through a series of cyclization reactions involving appropriate starting materials such as azaspiro compounds.
Attachment of the Phenothiazine Moiety: The phenothiazine ring is introduced through nucleophilic substitution reactions, often using phenothiazine derivatives and suitable alkylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and pathways. This modulation can lead to therapeutic effects, such as the alleviation of psychotic symptoms or the prevention of nausea and vomiting.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent with a similar structure.
Uniqueness
10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness can lead to different pharmacological profiles and potential therapeutic applications compared to other phenothiazine derivatives.
属性
CAS 编号 |
6532-96-3 |
|---|---|
分子式 |
C25H33ClN2S |
分子量 |
429.1 g/mol |
IUPAC 名称 |
2-[3-(2-azaspiro[4.6]undecan-2-yl)propyl]-10H-phenothiazine;hydrochloride |
InChI |
InChI=1S/C25H32N2S.ClH/c1-2-6-14-25(13-5-1)15-17-27(19-25)16-7-8-20-11-12-24-22(18-20)26-21-9-3-4-10-23(21)28-24;/h3-4,9-12,18,26H,1-2,5-8,13-17,19H2;1H |
InChI 键 |
VZBAPHVTRUKCQT-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC2(CC1)CCN(C2)CCCC3=CC4=C(C=C3)SC5=CC=CC=C5N4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


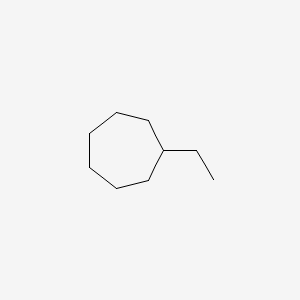

![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)

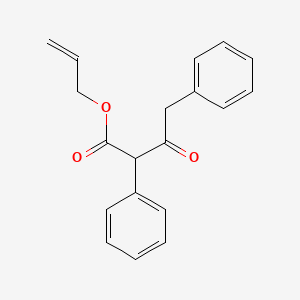
![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)
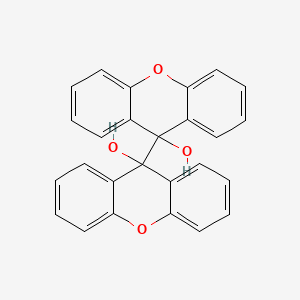
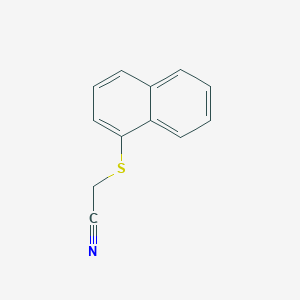
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)
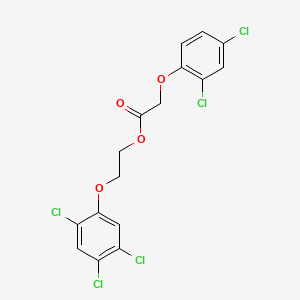
![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)


